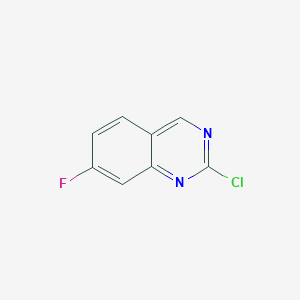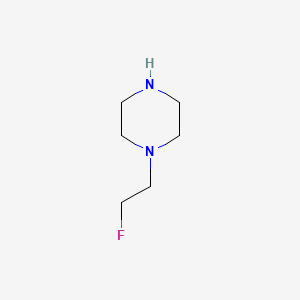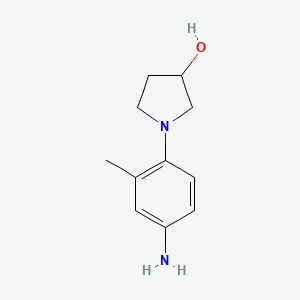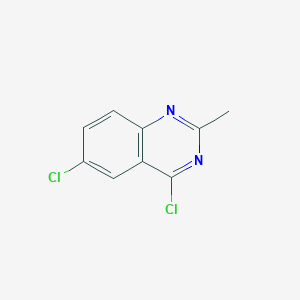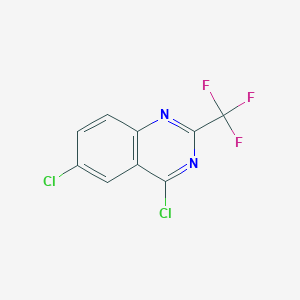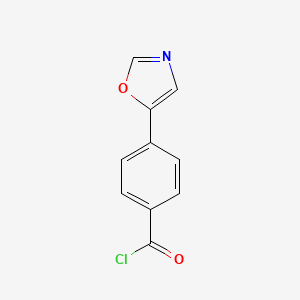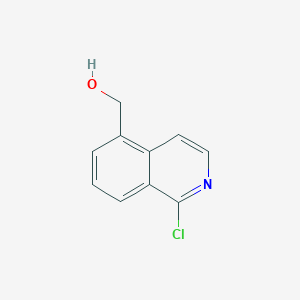
(1-Chloroisoquinolin-5-yl)methanol
概要
説明
(1-Chloroisoquinolin-5-yl)methanol is a chemical compound with the molecular formula C₁₀H₈ClNO and a molecular weight of 193.63 g/mol . It is a derivative of isoquinoline, featuring a chloro group at the first position and a hydroxymethyl group at the fifth position. This compound is primarily used in research and development within the fields of chemistry and pharmacology.
科学的研究の応用
(1-Chloroisoquinolin-5-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential pharmacological properties, including antimicrobial and anticancer activities, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloroisoquinolin-5-yl)methanol typically involves the chlorination of isoquinoline followed by a reduction process to introduce the hydroxymethyl group. One common method includes:
Chlorination: Isoquinoline is treated with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to introduce the chloro group at the first position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反応の分析
Types of Reactions: (1-Chloroisoquinolin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding isoquinoline derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas (H₂) are employed.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) are used under basic conditions.
Major Products:
- Oxidation of the hydroxymethyl group yields (1-Chloroisoquinolin-5-yl)carboxylic acid.
- Reduction of the chloro group forms isoquinolin-5-ylmethanol.
- Substitution reactions produce various derivatives depending on the nucleophile used.
作用機序
The mechanism of action of (1-Chloroisoquinolin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in electrophilic interactions, while the hydroxymethyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
(1-Chloroisoquinolin-7-yl)methanol: Similar structure but with the chloro group at the seventh position.
Isoquinolin-5-ylmethanol: Lacks the chloro group, making it less reactive in certain substitution reactions.
(1-Bromoisoquinolin-5-yl)methanol: Contains a bromo group instead of a chloro group, which can affect its reactivity and biological activity.
Uniqueness: (1-Chloroisoquinolin-5-yl)methanol is unique due to the presence of both a chloro and a hydroxymethyl group, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a valuable compound in research and development.
特性
IUPAC Name |
(1-chloroisoquinolin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-10-9-3-1-2-7(6-13)8(9)4-5-12-10/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKDUVACNODXCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=C(C2=C1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
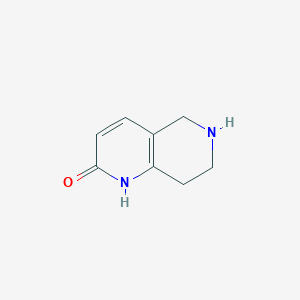
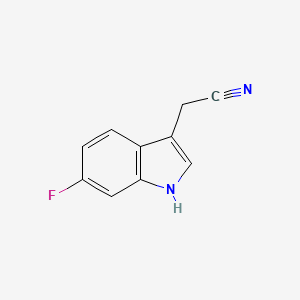
![7-Fluoro-[1,8]naphthyridin-2-ol](/img/structure/B1321230.png)
